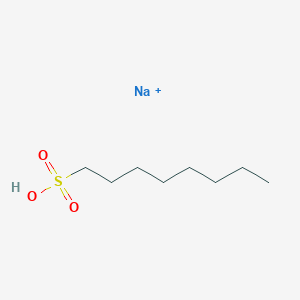
L-Tirosina clorhidrato
Descripción general
Descripción
L-Tyrosine hydrochloride, also known as L-Tyrosine HCl, is an amino acid derivative and a common component of many proteins. It is a natural component of many foods, including dairy, meat, eggs, and fish, and is also found in some vegetables. L-Tyrosine HCl is an important building block of proteins, and it is involved in the production of neurotransmitters in the brain, such as dopamine, epinephrine, and norepinephrine. It is also used in the production of hormones, including thyroid hormones. In addition, it is used in the synthesis of melanin, which is responsible for skin, hair, and eye color.
Aplicaciones Científicas De Investigación
Derivatización biocatalítica
L-Tirosina clorhidrato: es un sustrato clave en los procesos biocatalíticos debido a sus grupos funcionales reactivos. Puede transformarse en productos químicos valiosos como L-3,4-dihidroxifenilalanina, tiamina y ácido 4-hidroxifenilpirúvico. Estos derivados tienen amplias aplicaciones en las industrias farmacéutica, alimentaria y cosmética .
Síntesis enzimática
El grupo α-amino quiral de la L-Tirosina permite diversas reacciones enzimáticas, lo que lleva a la producción de compuestos como compuestos aromáticos insaturados y ácidos α-hidroxílicos. Estos son cruciales en las industrias de piensos, farmacéutica y química fina .
Producción biotecnológica
La this compound se puede producir a partir de materias primas de biomasa utilizando métodos biotecnológicos respetuosos con el medio ambiente. Este proceso es casi libre de carbono y ofrece una alternativa a los métodos petroquímicos tradicionales, que son menos ecológicos .
Ingeniería metabólica
Mediante la ingeniería metabólica, los microbios se pueden manipular para sobreproducir this compound. Este enfoque es fundamental para crear un método de producción sostenible para este compuesto, que es un precursor para diversas aplicaciones industriales y farmacéuticas .
Regulación de la respuesta inmune
La this compound participa en los procesos de modificación de proteínas como la fosforilación y la nitrosación. Desempeña un papel en la regulación de las respuestas inmunitarias y en la prevención de la generación de citocinas inflamatorias y superóxido .
Precursor de neurotransmisores y hormonas
La L-Tirosina sirve como precursor de bioquímicos vitales como epinefrina, norepinefrina, dopamina, hormonas tiroideas y melanina. Su papel es crucial en la biosíntesis de estos compuestos, que tienen efectos fisiológicos significativos .
Mejora del rendimiento fotovoltaico
En el campo de las energías renovables, la this compound se ha utilizado para mejorar el rendimiento fotovoltaico de las células solares de perovskita a base de estaño. Actúa inhibiendo la oxidación del estaño(II), que es un factor crítico en la eficiencia de estas células .
Mecanismo De Acción
Target of Action
L-Tyrosine, a non-essential amino acid, is a precursor of several important bioactive compounds, including epinephrine, thyroid hormones, and melanin . It is synthesized in cells from phenylalanine . It plays a crucial role in protein modification, such as phosphorylation, nitrosation, and sulfation . It is also involved in immune response regulation and prevents the generation of inflammatory cytokines and superoxide .
Mode of Action
L-Tyrosine’s hydroxy group can form an ester linkage, particularly with phosphate . Phosphate groups are transferred to tyrosine residues by protein kinases, a process known as one of the post-translational modifications . This phosphorylation of tyrosine creates a negative charge on their ends, which is greater than the negative charge of the only negatively charged aspartic and glutamic acids . This property of phosphorylated proteins is useful for more reliable protein-protein interactions .
Biochemical Pathways
L-Tyrosine is synthesized de novo via the shikimate pathway, which also gives rise to the other two aromatic amino acids, phenylalanine and tryptophan . It is a biosynthetic precursor of tocopherols, plastoquinone, and ubiquinone that are essential to plants . Furthermore, tyrosine is used as a substrate to synthesize numerous specialized metabolites in different groups of plants . The tyrosine metabolism pathway serves as a starting point for the production of a variety of structurally diverse natural compounds in plants .
Pharmacokinetics
The bioavailability of L-Tyrosine is about 70% following an oral dose, with absorption occurring mainly in the ileum and jejunum . Maximum plasma concentrations of L-Tyrosine are achieved about 3 hours after an oral dose in patients with hypothyroidism . The long terminal half-life of orally administered L-Tyrosine, about 7.5 days, is consistent with once-daily dosing .
Result of Action
The action of L-Tyrosine results in the production of several important bioactive compounds, including epinephrine, thyroid hormones, and melanin . It is claimed to act as an effective antidepressant, however, results are mixed . L-Tyrosine has also been claimed to reduce stress and combat narcolepsy and chronic fatigue .
Action Environment
Biotechnological methods can produce L-Tyrosine from biomass feedstocks under environmentally friendly and near carbon-free conditions . Enzyme catalysis provides a promising and efficient approach for synthesizing chemicals from L-Tyrosine due to its elevated specificity, diversity, and atom economy . The introduction of novel formulations of L-Tyrosine, with more precise delivery of the active ingredient and higher levels of bioequivalence with existing products will facilitate accurate titration of L-Tyrosine for patients with hypothyroidism .
Safety and Hazards
L-Tyrosine supplements are recognized as generally safe by the U.S. Food and Drug Administration (FDA), but they may cause interactions with certain medications like thyroid hormone, Monoamine oxidase inhibitors (MAOIs), and Levodopa (L-dopa) . Some people experience side effects such as nausea, headache, fatigue, and heartburn .
Análisis Bioquímico
Biochemical Properties
L-Tyrosine hydrochloride participates in protein modification, such as phosphorylation, nitrosation, and sulfation . It interacts with enzymes like tyrosinase, which converts L-Tyrosine to L-DOPA . This interaction plays a crucial role in the synthesis of compounds such as neurotransmitters and melanin .
Cellular Effects
L-Tyrosine hydrochloride is involved in immune response regulation and prevents the generation of inflammatory cytokines and superoxide . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of L-Tyrosine hydrochloride involves its conversion to L-DOPA by the enzyme tyrosinase . This process leads to changes in gene expression and impacts the activity of other enzymes and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Tyrosine hydrochloride can be monitored over time. For instance, an enzyme cascade-triggered colorimetric reaction has been developed for the detection of tyrosine, based on the formation of yellow pigment (betalamic acid) and red fluorometric betaxanthin .
Metabolic Pathways
L-Tyrosine hydrochloride is involved in several metabolic pathways. For example, tyrosinase converts L-Tyrosine to L-DOPA, a key step in the synthesis of catecholamines .
Propiedades
IUPAC Name |
(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;/h1-4,8,11H,5,10H2,(H,12,13);1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWFIVDAMOFNPS-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480569 | |
| Record name | L-Tyrosine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16870-43-2 | |
| Record name | L-Tyrosine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16870-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tyrosine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016870432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Tyrosine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Tyrosine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TYROSINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q07G07902V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride](/img/structure/B105323.png)

